molecular formula C15H9N3O4 B11185475 6-[(4-Methoxyphenyl)carbonyl]-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile

6-[(4-Methoxyphenyl)carbonyl]-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile

Cat. No.: B11185475
M. Wt: 295.25 g/mol
InChI Key: DEJKTODKRQGORY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(4-Methoxyphenyl)carbonyl]-2,4-dioxo-3-azabicyclo[310]hexane-1,5-dicarbonitrile is a complex organic compound featuring a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-Methoxyphenyl)carbonyl]-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate through a [2 + 2] cycloaddition, followed by further functionalization to introduce the methoxyphenyl and dicarbonitrile groups .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as photochemistry and catalytic processes are often employed to achieve efficient synthesis on a larger scale .

Chemical Reactions Analysis

Types of Reactions

6-[(4-Methoxyphenyl)carbonyl]-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

6-[(4-Methoxyphenyl)carbonyl]-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[(4-Methoxyphenyl)carbonyl]-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile involves its interaction with molecular targets, such as enzymes or receptors. The compound can inhibit or activate specific pathways, leading to desired biological effects. For instance, it may bind to active sites of enzymes, altering their activity and affecting metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(4-Methoxyphenyl)carbonyl]-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile stands out due to its specific functional groups and bicyclic structure, which confer unique chemical properties and reactivity.

Properties

Molecular Formula

C15H9N3O4

Molecular Weight

295.25 g/mol

IUPAC Name

6-(4-methoxybenzoyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile

InChI

InChI=1S/C15H9N3O4/c1-22-9-4-2-8(3-5-9)10(19)11-14(6-16)12(20)18-13(21)15(11,14)7-17/h2-5,11H,1H3,(H,18,20,21)

InChI Key

DEJKTODKRQGORY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2C3(C2(C(=O)NC3=O)C#N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.